Dichlorprop-p-2-ethylhexyl
Overview
Description
Molecular Structure Analysis
The molecular formula of dichlorprop-p-2-ethylhexyl is C17H24Cl2O3 , with a molecular weight of 347.28 g/mol . Its structure consists of a phenoxy group (2,4-dichlorophenoxy) attached to a propionic acid moiety via an ester linkage.
Chemical Reactions Analysis
This compound undergoes hydrolysis in soil, leading to the release of 2,4-dichlorophenol and 2,4-dichloroanisole as metabolites . These metabolites may further interact with soil components, affecting their persistence and environmental fate.
Scientific Research Applications
Pesticide Risk Assessment and Regulation
Dichlorprop-P-2-ethylhexyl, a variant of dichlorprop-P, has been assessed for its use as a plant growth regulator, particularly in citrus crops. It has been evaluated for maximum residue levels in citrus fruits like mandarins and lemons. This assessment was crucial for regulatory risk analysis and decision-making regarding the safe and effective use of this substance in agriculture (Arena et al., 2018).
Environmental Pollution and Bioremediation
This compound, being chemically related to di-(2-ethylhexyl) phthalate (DEHP), contributes to environmental pollution, particularly in soils. Studies have focused on isolating bacteria capable of degrading DEHP, thus potentially mitigating the environmental impact. For instance, the Rhodococcus sp. strain WJ4 has shown significant potential in degrading DEHP in contaminated soils, which could be instrumental in environmental bioremediation efforts (Wang et al., 2015).
Medical Applications and Human Health Implications
Research has explored the use of di-(2-ethylhexyl) phthalate in medical products, particularly in polyvinyl chloride (PVC) plastics used in medical devices. The potential health hazards, such as developmental and reproductive toxicity, associated with exposure to DEHP and its metabolites in high-risk conditions like pregnancy and the neonatal period have been a significant concern. This has led to studies examining DEHP levels in human cord blood and its potential biological effects, thereby informing safer medical practices and product design (Latini et al., 2003).
Water Treatment and Pollution Control
Efforts to develop efficient methods for degrading DEHP, a compound closely related to this compound, have been significant in water treatment research. Techniques like UV-activated peroxymonosulfate oxidation have been explored for their effectiveness in breaking down DEHP in water, demonstrating potential in handling this form of pollution (Huang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3/t12-,13?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDFYRUPAWDOU-PZORYLMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274192 | |
Record name | Dichlorprop-P-2-ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865363-39-9 | |
Record name | Dichlorprop-p-2-ethylhexyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorprop-P-2-ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2,4-DICHLOROPHENOXY)PROPIONIC ACID, 2-ETHYLHEXYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORPROP-P-2-ETHYLHEXYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Y5Y43F8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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